

6-methyl-8-((methylthio)methyl)ergoline synthesis pathway

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An in-depth technical guide on the synthesis of 6-methyl-8-((methylthio)methyl)ergoline is presented for researchers, scientists, and drug development professionals. This document outlines the core synthesis pathway, provides detailed experimental protocols, summarizes quantitative data, and includes visualizations to elucidate the process.

Synthesis Pathway Overview

The synthesis of 6-methyl-8-((methylthio)methyl)ergoline is typically achieved through a two-step transformation from a readily available precursor, 6-methyl-8 β -hydroxymethylergoline (also known as dihydrolysergol). This precursor can be obtained by the reduction of the methyl ester of dihydrolysergic acid or through the hydrogenation of elymoclavine, a fermentation product[1].

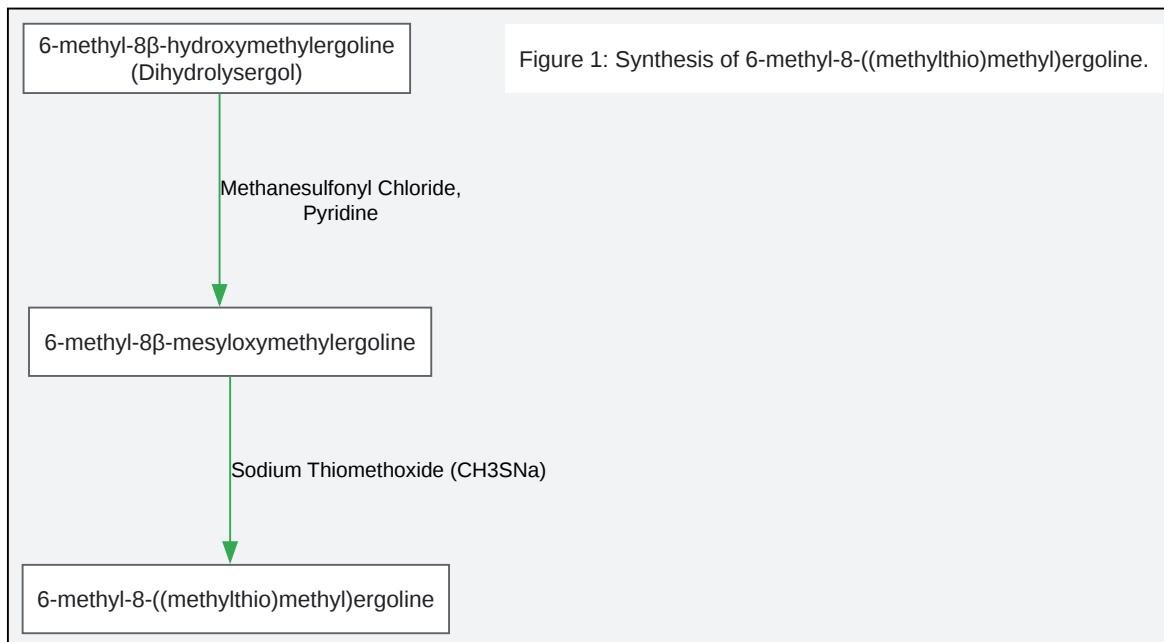
The overall synthetic strategy involves:

- Activation of the primary alcohol: The hydroxyl group at the 8-position of the ergoline skeleton is converted into a good leaving group. This is commonly achieved by mesylation, forming an intermediate 8 β -mesyloxymethylergoline derivative.
- Nucleophilic substitution: The activated intermediate undergoes a nucleophilic substitution reaction with a methylthiolate source, typically sodium thiomethoxide, to yield the final product, 6-methyl-8-((methylthio)methyl)ergoline.

This approach is analogous to the synthesis of other 8β -methylthiomethyl derivatives of ergoline[1].

Visualized Synthesis Pathway

The following diagram illustrates the two-step synthesis of 6-methyl-8-((methylthio)methyl)ergoline from 6-methyl-8 β -hydroxymethylergoline.



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Figure 1: Synthesis of 6-methyl-8-((methylthio)methyl)ergoline.

Experimental Protocols

The following experimental protocols are based on established procedures for the synthesis of analogous ergoline derivatives.

Step 1: Synthesis of 6-methyl-8 β -mesyloxymethylergoline

This procedure details the activation of the hydroxyl group of 6-methyl-8 β -hydroxymethylergoline via mesylation.

Materials:

- 6-methyl-8 β -hydroxymethylergoline
- Pyridine (anhydrous)
- Methanesulfonyl chloride
- Chloroform
- Saturated aqueous sodium bicarbonate solution
- Water
- Silica gel for column chromatography
- Cyclohexane
- Acetone

Procedure:

- Dissolve 6-methyl-8 β -hydroxymethylergoline in anhydrous pyridine at room temperature.
- Slowly add methanesulfonyl chloride to the solution with stirring.
- Heat the reaction mixture and monitor the reaction progress by thin-layer chromatography. An analogous reaction is heated at 80°C for approximately 3 hours[2].
- After the reaction is complete, evaporate the solvent under reduced pressure.

- Take up the residue in chloroform and wash sequentially with saturated aqueous sodium bicarbonate solution and water[2].
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
- Purify the crude product by column chromatography on silica gel. A suitable eluent system for a similar compound is a mixture of cyclohexane and acetone[2].
- Combine the fractions containing the desired product and evaporate the solvent to obtain purified 6-methyl-8 β -mesyloxymethylergoline.

Step 2: Synthesis of 6-methyl-8-((methylthio)methyl)ergoline

This procedure describes the nucleophilic substitution of the mesylate group with a methylthiolate group.

Materials:

- 6-methyl-8 β -mesyloxymethylergoline
- Sodium thiomethoxide (Sodium methanethiolate)
- Anhydrous solvent (e.g., Dimethylformamide or Tetrahydrofuran)
- Water
- Ethyl acetate

Procedure:

- Dissolve the 6-methyl-8 β -mesyloxymethylergoline intermediate in an appropriate anhydrous solvent.
- Add sodium thiomethoxide to the solution and stir the mixture at a suitable temperature until the reaction is complete, as monitored by thin-layer chromatography. The reaction of an

analogous 8-alkylsulfonyloxymethylergoline with sodium thiomethoxide is a known procedure for forming the methylthiomethyl derivative[1].

- Upon completion, quench the reaction by adding water.
- Extract the aqueous mixture with an organic solvent such as ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure to obtain the crude 6-methyl-8-((methylthio)methyl)ergoline.
- Further purification can be achieved by crystallization or column chromatography if necessary.

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of 8-substituted ergoline derivatives, which are analogous to the synthesis of 6-methyl-8-((methylthio)methyl)ergoline. Specific yields for the target compound are not readily available in the provided literature; therefore, these values should be considered as estimates based on similar transformations.

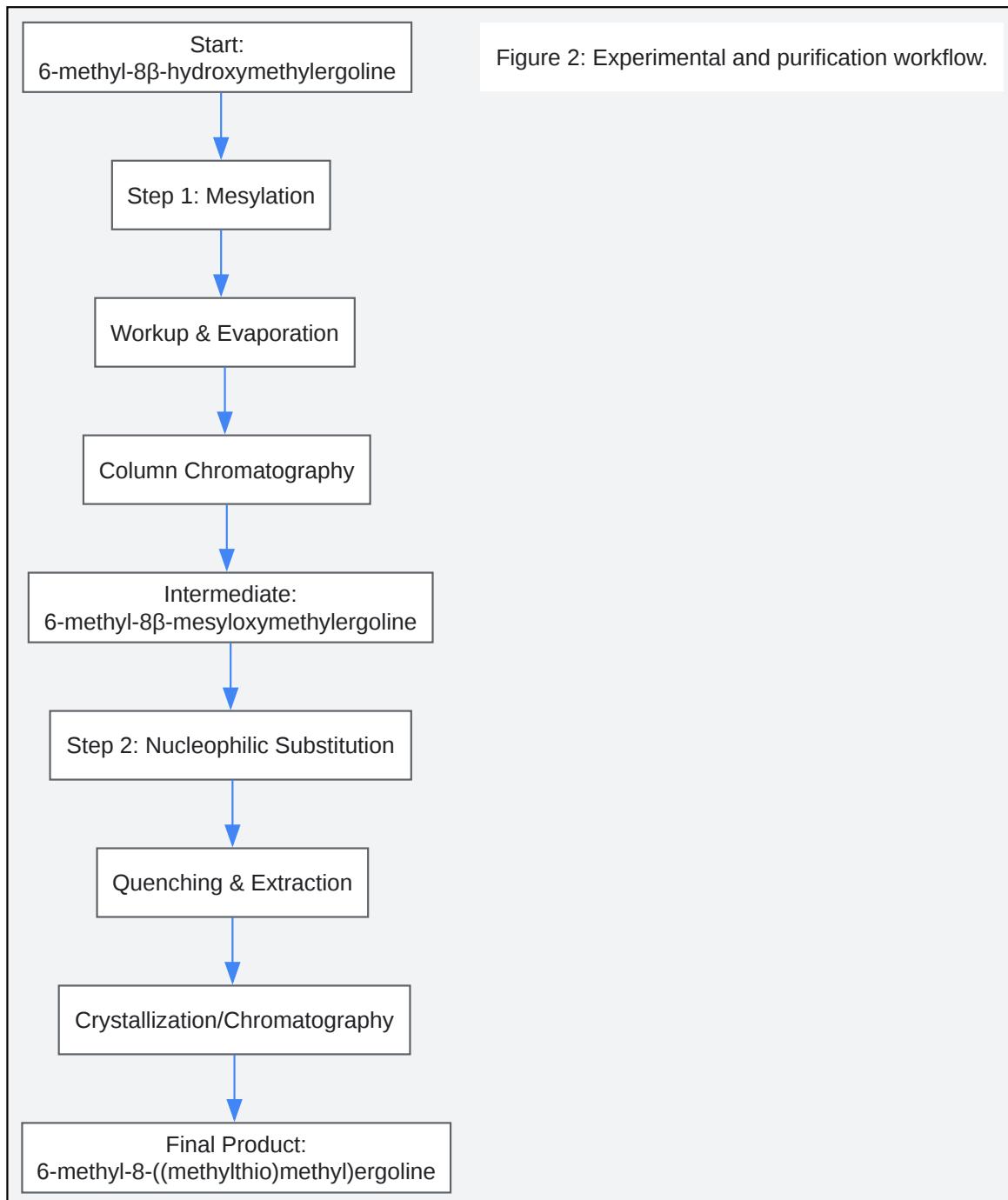
Step	Reactant	Product	Yield (%)	Reference Compound
1. Conversion of Hydroxymethyl to Chloromethyl (via Mesylation)	6-methyl-8 β -hydroxyergoline	6-methyl-8 β -chloro-ergoline	~67%	6-methyl-8 β -chloro-ergoline
2. Nucleophilic Substitution with Thiomethoxide	D-6-n-propyl-8 β -alkylsulfonyloxy methylergoline	Pergolide	High	Pergolide (D-6-n-propyl-8 β -methylmercapto methylergoline)

Note: The yield for step 1 is based on the synthesis of the chloro-derivative, which proceeds through a similar mesylation activation step[2]. The yield for step 2 is described as high in

patent literature for the synthesis of pergolide, a close analog[1].

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow from the starting material to the purified final product.



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Figure 2: Experimental and purification workflow.

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References

- 1. CZ287962B6 - Process for preparing 8{beta}-methylthiomethyl derivatives of ergoline - Google Patents [patents.google.com]
- 2. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
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